Product packaging for Eupatolide(Cat. No.:CAS No. 6750-25-0)

Eupatolide

Cat. No.: B211558
CAS No.: 6750-25-0
M. Wt: 248.32 g/mol
InChI Key: PDEJECFRCJOMEN-APQBBXBWSA-N
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Description

Significance of Natural Product Research in Chemical Biology

Natural product research is highly significant in chemical biology due to the unique chemical diversity and biological relevance of these compounds nih.govacs.org. Natural products have evolved over time for optimal interactions with biological macromolecules, making them valuable tools for probing biological systems nih.gov. They offer a richer source of novel compound classes for biological studies compared to traditional combinatorial chemistry libraries, which often show limited structural diversity nih.gov. Access to collections of structurally complex and diverse small molecules, such as natural products, is crucial in chemical genetics and genomics nih.gov. Natural products have demonstrated enormous potential as modulators of biomolecular function due to their diversity, target affinity, and specificity nih.gov. They have been an essential source for drug discovery and have provided design principles for the development of combinatorial libraries nih.gov. Historically, natural products have been instrumental in the development of pharmaceutical drugs for various diseases, including cancer and infections ku.edunih.gov.

Overview of Sesquiterpene Lactones in Academic Research

Sesquiterpene lactones are a large and structurally diverse group of secondary metabolites, with over 5000 structures reported mdpi.comnih.govtandfonline.com. They are primarily found in the Asteraceae family, although they also occur in other plant families and even in fungi and corals rsc.orgmdpi.comtandfonline.com. Academic research on sesquiterpene lactones has focused on their isolation from new natural sources, total and semi-synthetic syntheses, and the evaluation of their pharmacological potential mdpi.com. The broad spectrum of biological activities exhibited by this chemical family, coupled with the success of compounds like artemisinin, has led to significant interest in sesquiterpene lactones mdpi.comencyclopedia.pub. Their biological activities are often linked to the presence of an α-methylene-γ-lactone group, which can react with thiol groups in proteins through Michael addition, affecting cellular functions such as gene regulation and protein synthesis mdpi.comrsc.orgroyalsocietypublishing.org. Different structural subclasses of sesquiterpene lactones exist, including eudesmanolides, guaianolides, pseudoguaianolides, germacranolides, and xanthanolides, each with distinct bicyclic or ring structures mdpi.com.

Historical Context of Eupatolide in Scientific Literature

This compound's presence in scientific literature dates back several decades. It was reported as a cytotoxic principle isolated from Eupatorium formosanum in the early 1970s invivochem.com. Early studies also identified this compound as a germacranolide isolated from various Inula species invivochem.comnih.gov. Research has explored its biological functions, including anti-inflammatory effects through the inhibition of NF-κB activation and the production of nitric oxide and tumor necrosis factor nih.govresearchgate.net. Studies have also investigated its potential antitumor activity, such as the inhibition of platelet-derived growth factor-induced proliferation and migration of vascular smooth muscle cells nih.gov. The biosynthesis of this compound has been a subject of research, with studies elucidating metabolic routes involving enzymes like Helianthus annuus this compound synthase (HaES) which converts 8β-hydroxy-germacrene A acid to this compound tandfonline.comnih.govresearchgate.netresearchgate.net. The compound has also been studied in the context of its effects on cancer cells, including its ability to sensitize breast cancer cells to TRAIL-induced apoptosis and its inhibitory effects on the migration and invasion of breast cancer cells by affecting pathways like SMAD3 phosphorylation and the expression of proteins like vimentin (B1176767) nih.govresearchgate.netbiocrick.comresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B211558 Eupatolide CAS No. 6750-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,4R,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJECFRCJOMEN-OURLZOILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318448
Record name Eupatolide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6750-25-0
Record name Eupatolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6750-25-0
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Record name Eupatolide
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Record name 6750-25-0
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Natural Occurrence and Botanical Context of Eupatolide

Plant Genera and Species Exhibiting Eupatolide Production

Several plant genera and species have been identified as sources of this compound. These include members of the Eupatorium and Inula genera, among others nih.govbiosynth.com.

Taxonomic Distribution within Specific Plant Families (e.g., Asteraceae)

Within the Asteraceae family, this compound has been reported in various species. Notable examples include Eupatorium formosanum, Inula japonica, Inula britannica, and Inula salsoloides invivochem.comebi.ac.uk. It has also been found in Disynaphia multicrenulata and Viguiera tucumanensis (now classified as Aldama tucumanensis) nih.govebi.ac.ukbotanicalsciences.com.mx. The genus Stevia, also belonging to the Asteraceae family (tribe Eupatorieae), contains sesquiterpene lactones, including germacranolides, although this compound is not explicitly listed as a main metabolite in one review of the genus Stevia phytochemistry mdpi.comaccefyn.com. Helianthus annuus (sunflower), a member of the Heliantheae tribe within Asteraceae, also produces this compound tandfonline.comnih.gov.

Here is a table summarizing some plant sources of this compound:

GenusSpeciesFamilyPart of Plant (if specified)
EupatoriumformosanumAsteraceae
EupatoriumcannabinumAsteraceaeRoots and aerial parts
InulajaponicaAsteraceaeFlower
InulabritannicaAsteraceaeAerial part
InulasalsoloidesAsteraceaeWhole plant, aerial part
DisynaphiamulticrenulataAsteraceae
ViguieratucumanensisAsteraceae
HelianthusannuusAsteraceaeCapitate glandular trichomes
LiriodendrontulipiferaMagnoliaceae
DendrobiumdevonianumOrchidaceae

Geographic Distribution and Ecological Associations of this compound-Producing Plants

The geographic distribution of this compound-producing plants varies depending on the specific species. For instance, the genus Eupatorium is native to temperate regions of the Northern Hemisphere wikipedia.org. Eupatorium formosanum is found in Taiwan. Inula japonica and Inula britannica are found in Asia and Europe, respectively. Inula salsoloides is also found in Asia. Viguiera tucumanensis (Aldama tucumanensis) is found in South America, specifically in the Andean region of Argentina botanicalsciences.com.mx. Helianthus annuus is cultivated globally but originated in North America. Dendrobium devonianum is found in areas of China scielo.brscielo.br. Liriodendron tulipifera is native to the eastern United States researchgate.net.

Ecological associations of these plants are diverse, ranging from grasslands and scrublands to forested mountain slopes and semi-dry mountainous terrains, depending on the genus and species mdpi.comwikipedia.org.

Methodologies for this compound Isolation from Plant Materials

The isolation of this compound from plant materials typically involves a series of steps, including extraction of crude plant material followed by various purification techniques mdpi.comoleumdietetica.es.

Extraction Techniques and Solvent Systems for Crude Plant Extracts

Various extraction methods can be employed to obtain crude extracts containing this compound from plant tissues. Common techniques include maceration, percolation, Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction oleumdietetica.esajbasweb.com. The choice of method often depends on the nature of the plant material and the target compound oleumdietetica.es.

Solvent systems play a crucial role in efficiently extracting this compound. The polarity of the solvent is a key consideration, as this compound is a sesquiterpene lactone with a certain degree of polarity due to the presence of hydroxyl and lactone functional groups nih.govinvivochem.com. Common solvents used in plant extraction include polar solvents like water and alcohols (e.g., methanol (B129727), ethanol), intermediate polar solvents like acetone (B3395972) and dichloromethane, and nonpolar solvents like n-hexane and chloroform (B151607) oleumdietetica.es. The optimal solvent or solvent mixture can vary depending on the plant species and the specific extraction technique used. For example, a methanol-water solution (90:10 V/V) has been used in the sample preparation for UPLC analysis of this compound from Dendrobium devonianum scielo.brscielo.br. Ethyl acetate (B1210297) has also been used for extraction of Eupatorium bignoniiflora which contains sesquiterpene lactones researchgate.net.

Chromatographic Separation and Purification Protocols for this compound Enrichment

Following crude extraction, chromatographic methods are essential for separating and purifying this compound from other plant metabolites. Various chromatographic techniques can be utilized, including column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) scielo.broleumdietetica.es.

Silica (B1680970) gel column chromatography is a common method for initial separation based on polarity mdpi.comscielo.br. High-speed counter-current chromatography (HSCCC) has also been successfully applied for the preparative separation of sesquiterpenoid lactones from Eupatorium lindleyanum, using a two-phase solvent system scite.ai.

For higher purity, techniques like HPLC and UPLC are employed. These methods allow for more precise separation based on different stationary and mobile phases. For instance, UPLC with a C18 column and a gradient elution system using methanol and water with formic acid has been used for the analysis of this compound scielo.brscielo.br.

Optimization Strategies for this compound Yield and Purity from Natural Sources

Optimizing the extraction and purification protocols is crucial for maximizing the yield and purity of this compound from natural sources. Several factors influence these processes.

Extraction efficiency can be influenced by parameters such as solvent type, solvent-to-sample ratio, extraction time, temperature, and particle size of the plant material oleumdietetica.es. Increasing the extraction duration within a certain range and using an appropriate solvent-to-solid ratio can enhance the yield oleumdietetica.esnih.gov. Techniques like ultrasound-assisted and microwave-assisted extraction can potentially increase yield and reduce extraction time compared to conventional methods like maceration oleumdietetica.esnih.gov.

Optimization of chromatographic separation involves selecting the appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength. For example, optimizing the gradient elution in UPLC can lead to better separation of compounds, including this compound scielo.brscielo.br. The purity of the isolated compound is typically assessed using analytical techniques such as HPLC or GC-MS, and structural confirmation is performed using spectroscopic methods like NMR and MS scite.aimdpi.com.

Despite advancements, the isolation and purification of sesquiterpene lactones from plant extracts can still be challenging, often resulting in low yields and high costs mdpi.com. This has also led to the exploration of alternative strategies like metabolic engineering for producing such compounds in host organisms researchgate.net.

Compound Names and PubChem CIDs

Biosynthetic Pathways of Eupatolide

Precursor Elucidation and Isoprenoid Pathway Involvement in Eupatolide Biosynthesis

The biosynthesis of sesquiterpenes, including this compound, originates from the universal five-carbon precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). tandfonline.comgenome.jp These isoprenoid building blocks are synthesized through two distinct metabolic routes in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. genome.jpwikipedia.org

Mevalonate (MVA) Pathway Contributions to Sesquiterpene Precursors

The MVA pathway, primarily located in the cytoplasm of eukaryotic cells, including plant cytoplasm, initiates with acetyl-CoA. nih.govmetwarebio.comcreative-proteomics.com Through a series of enzymatic reactions, acetyl-CoA is converted to mevalonate, which is then phosphorylated and decarboxylated to yield IPP and DMAPP. nih.govmetwarebio.comcreative-proteomics.com This pathway is a major source of precursors for triterpenes, sterols, and most sesquiterpenes in plants. genome.jp

The initial steps of the MVA pathway involve the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by acetyl-CoA acetyltransferase. creative-proteomics.com Acetoacetyl-CoA is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase. metwarebio.com HMG-CoA reductase then reduces HMG-CoA to mevalonate, a key regulatory step in the pathway. nih.govmetwarebio.comnih.gov Subsequent phosphorylation and decarboxylation steps lead to the formation of IPP and DMAPP. nih.govmetwarebio.com

Methylerythritol Phosphate (MEP) Pathway Considerations in Plant Metabolism

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells. genome.jpwikipedia.orgrsc.org This pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.govrsc.orgmdpi.com While the MVA pathway is the primary source for many sesquiterpenes, the MEP pathway can also contribute to the pool of IPP and DMAPP used for sesquiterpene biosynthesis in plants, although it is more typically associated with the production of monoterpenes, diterpenes, carotenoids, and the phytol (B49457) chain of chlorophyll. genome.jp The first committed step of the MEP pathway is catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which condenses pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govrsc.orgmdpi.com DXP is then converted to MEP by DXP reductoisomerase. nih.govrsc.org

Enzymatic Transformations Leading to this compound Formation

The biosynthesis of this compound from the isoprenoid precursors involves specific enzymatic steps, including the formation of a sesquiterpene backbone and subsequent modifications.

Sesquiterpene Synthase Activities in Germacrene and Elemane Scaffolds

Farnesyl pyrophosphate (FPP), a 15-carbon precursor formed from IPP and DMAPP by farnesyl diphosphate (B83284) synthase, is the direct precursor for sesquiterpenes. researchgate.nettandfonline.com Sesquiterpene synthases (STSs) catalyze the conversion of FPP into various sesquiterpene scaffolds. tandfonline.com In the case of many sesquiterpene lactones, including those structurally related to this compound, the initial sesquiterpene backbone is germacrene A, produced by germacrene A synthase (GAS). tandfonline.comresearchgate.net Germacrene A is considered a key intermediate in the biosynthesis of many sesquiterpene lactones. acs.orgacs.orgtandfonline.com

Cytochrome P450 Monooxygenase-Mediated Hydroxylations and Oxidations

Following the formation of the sesquiterpene backbone, cytochrome P450 monooxygenases (CYPs) play crucial roles in introducing oxygen functionalities, such as hydroxyl, epoxy, acid, and ester groups, and can also be involved in backbone rearrangements. researchgate.netacs.orgacs.orgtandfonline.com In the biosynthesis of this compound, germacrene A is sequentially oxidized to germacrene A acid (GAA) by germacrene A oxidase (GAO), which is a cytochrome P450 enzyme. tandfonline.comresearchgate.net GAA is a key branching point in the biosynthesis of sesquiterpene lactones with different lactone configurations. tandfonline.com

Specifically for this compound biosynthesis in Helianthus annuus, the cytochrome P450 enzyme CYP71BL1 (Helianthus annuus GAA 8β-hydroxylase, HaG8H) catalyzes the hydroxylation of GAA at the C8 position, yielding 8β-hydroxy-germacrene A acid. researchgate.netacs.orgnih.govacs.orgebi.ac.uk Subsequently, another cytochrome P450 enzyme, CYP71DD6, also known as Helianthus annuus this compound synthase (HaES), catalyzes the 6,7-trans lactonization using 8β-hydroxy-GAA as a substrate, leading to the formation of this compound. researchgate.netacs.orgnih.govacs.orgtandfonline.comresearchgate.netuniprot.orgqmul.ac.ukchemwhat.comexpasy.orgkegg.jpacs.orgacs.org This enzyme performs a 6α-hydroxylation of 8β-hydroxy-germacrene A acid, and the resulting intermediate spontaneously lactonizes to form this compound. tandfonline.comuniprot.orgqmul.ac.ukacs.org

Here is a summary of key enzymatic steps involving Cytochrome P450 enzymes in the proposed pathway to this compound:

Enzyme NameEC NumberReaction CatalyzedSubstrate(s)Product(s)OrganismCitation
Germacrene A Oxidase (GAO)Not specifiedOxidation of Germacrene A to Germacrene A acidGermacrene AGermacrene A acidHelianthus annuus tandfonline.comresearchgate.net
Helianthus annuus GAA 8β-hydroxylase (HaG8H)Not specifiedHydroxylation of Germacrene A acid at C8Germacrene A acid8β-hydroxy-germacrene A acidHelianthus annuus researchgate.netacs.orgnih.govacs.orgebi.ac.uk
Helianthus annuus this compound Synthase (HaES)EC 1.14.14.1696α-hydroxylation of 8β-hydroxy-germacrene A acid followed by spontaneous lactonization to this compound (overall 6,7-trans lactonization)8β-hydroxy-germacrene A acidThis compoundHelianthus annuus researchgate.netacs.orgnih.govacs.orgtandfonline.comresearchgate.netuniprot.orgqmul.ac.ukchemwhat.comexpasy.orgkegg.jpacs.orgacs.org

Other Key Modifying Enzymes (e.g., reductases, transferases) in the Biosynthetic Cascade

While sesquiterpene synthases and cytochrome P450 monooxygenases are central to the formation of the this compound core structure and its initial oxygenation, other modifying enzymes, such as reductases and transferases, can be involved in downstream modifications of the this compound scaffold, leading to a variety of related sesquiterpene lactones. However, the specific roles of such enzymes directly involved in the formation of this compound itself, beyond the core cyclization and initial hydroxylations, are less extensively detailed in the provided context. The spontaneous lactonization step following the 6α-hydroxylation catalyzed by HaES is a chemical transformation that does not require an additional enzyme. qmul.ac.uk

Genetic and Molecular Regulation of this compound Biosynthesis

The production of plant secondary metabolites, including this compound, is a tightly regulated process controlled at the genetic and molecular levels. This regulation ensures that these compounds are synthesized in appropriate amounts, at specific developmental stages, and in particular tissues, often in response to environmental cues or developmental signals frontiersin.orgmdpi.com.

Gene Expression Analysis of Biosynthetic Enzymes in this compound-Producing Tissues

The biosynthesis of this compound involves several key enzymes, and their expression levels in different plant tissues and developmental stages provide insights into the regulation of this compound production. Sesquiterpene lactones (STLs), including this compound, are derived from farnesyl pyrophosphate (FPP) nih.govtandfonline.com. The initial step in the biosynthesis of many STLs involves the conversion of FPP to germacrene A by germacrene A synthase (GAS) tandfonline.comroyalsocietypublishing.org. Germacrene A is then oxidized to germacrene A acid (GAA) through the action of germacrene A oxidase (GAO) tandfonline.com.

Further steps involve hydroxylation and lactonization catalyzed by cytochrome P450 enzymes (CYPs) acs.orgresearchgate.netroyalsocietypublishing.org. In sunflower, the enzyme Helianthus annuus this compound synthase (HaES), a CYP71DD6 enzyme, has been identified as catalyzing the 6,7-trans lactonization of 8β-hydroxy-GAA, leading to the synthesis of this compound acs.orgresearchgate.netnih.govresearchgate.net. Another enzyme, Helianthus annuus GAA 8β-hydroxylase (HaG8H), a CYP71BL1, is involved in the hydroxylation of GAA at the C8 position acs.orgresearchgate.netnih.gov.

Studies involving gene expression analysis of these key enzymes in sunflower have shown that the biosynthesis of endogenous STLs is likely localized to the tissues where these compounds accumulate nih.gov. For instance, expression studies of enzymes involved in STL biosynthesis, such as HaGAO, HaG8H, and HaES, in different organs and developmental stages of sunflower seedlings have been conducted researchgate.netnih.gov. These studies have revealed variations in gene expression patterns correlating with the spatial and developmental occurrence of STLs nih.gov. For example, HaGAO, a key enzyme in the pathway, showed high expression in cotyledons and roots, with decreasing intensity during the early days of plant development nih.gov. The expression of farnesyl-pyrophosphate-synthase (FPS), an enzyme involved in the initial step of sesquiterpene synthesis, was found to be more homogeneously expressed across different organs and developmental stages, except for older hypocotyl samples nih.gov.

Semi-quantitative and RT-qPCR experiments have confirmed the early and individual expression of genes encoding key enzymes in different organs and indicated a gradual downregulation during the initial days after germination nih.gov. This suggests a developmental regulation of this compound biosynthesis at the transcriptional level nih.gov.

Transcription Factor Regulation and Signaling Pathways Governing this compound Accumulation

The expression of genes involved in plant secondary metabolite biosynthesis, including this compound, is often regulated by transcription factors (TFs) frontiersin.orgmdpi.com. TFs are proteins that bind to specific DNA sequences in the promoter regions of target genes, either activating or repressing their expression frontiersin.org. This transcriptional control allows plants to modulate the production of secondary metabolites in response to various internal and external signals frontiersin.orgmdpi.com.

While specific transcription factors directly regulating this compound biosynthesis genes like HaES (CYP71DD6) have not been extensively detailed in the provided search results, research on the regulation of other sesquiterpene lactones and secondary metabolites provides a general framework. Various TF families, including AP2/ERF, WRKY, bHLH, bZIP, MYB, and NAC, are known to be involved in regulating the biosynthesis and accumulation of secondary metabolites in response to stress and developmental cues mdpi.com.

Signaling pathways also play a crucial role in governing the accumulation of secondary metabolites. Plant hormones, such as jasmonic acid (JA), abscisic acid (ABA), and salicylic (B10762653) acid (SA), are known to induce the production of STLs in various plants by upregulating key biosynthetic genes tandfonline.com. Transcriptome studies have indicated that these phytohormones can induce STL biosynthesis through similar mechanisms tandfonline.com.

Furthermore, studies on the biological activities of this compound have shed some light on potential signaling pathways it may interact with or influence, although this is distinct from the pathways regulating its biosynthesis in the plant. For instance, this compound has been shown to inhibit signaling pathways like MAPKs, Akt, NF-κB, and AP-1 in the context of its anti-inflammatory and anti-cancer properties nih.govencyclopedia.pubresearchgate.netmdpi.com. While these findings are related to the compound's effects in biological systems, they are not directly about the plant's internal signaling that triggers this compound production.

Understanding the complex interplay between transcription factors and signaling pathways is crucial for fully elucidating the regulatory network controlling this compound biosynthesis and accumulation in plants.

Chemical Synthesis and Derivatization of Eupatolide and Its Analogs

Strategies for the Total Synthesis of Eupatolide

Total synthesis aims to construct the target molecule from readily available starting materials through a series of controlled chemical reactions. chemistry.coachtgc.ac.in The complexity of this compound, with its chiral centers and fused ring system, presents significant synthetic challenges.

Retrosynthetic Analysis and Key Disconnections in this compound Structure

Retrosynthetic analysis is a crucial technique in planning the total synthesis of complex molecules. chemistry.coachtgc.ac.indeanfrancispress.com It involves working backward from the target molecule, breaking it down into simpler precursor structures through imaginary bond disconnections. chemistry.coachtgc.ac.indeanfrancispress.com These disconnections should correspond to known and reliable chemical reactions that can be performed in the forward synthetic direction. deanfrancispress.comlkouniv.ac.in

For this compound, a retrosynthetic analysis would involve identifying key bonds to break that would lead to more accessible intermediates. Considering this compound's structure, which includes a germacrane (B1241064) skeleton with a 6,7-trans lactone ring and an α-methylene-γ-lactone moiety, potential disconnections could involve breaking bonds within the carbocyclic ring system or the lactone ring. tandfonline.comnih.govroyalsocietypublishing.org Functional group interconversions (FGIs) are also integral to retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate subsequent disconnections. tgc.ac.indeanfrancispress.com The α-methylene-γ-lactone is a key feature often targeted in modifications, and its formation or introduction would be a critical step in a total synthesis. tandfonline.comnih.govmdpi.com

Stereoselective and Enantioselective Approaches in Complex Molecular Synthesis

Many natural products, including this compound, possess multiple chiral centers, meaning they exist as specific stereoisomers. uwindsor.cauniurb.it Synthesizing only the desired stereoisomer is crucial for matching the biological activity of the natural compound and is achieved through stereoselective and enantioselective synthesis. uwindsor.cauniurb.itlibretexts.org

Stereoselective reactions favor the formation of one stereoisomer over others. uwindsor.cachemistrydocs.com Enantioselective synthesis specifically aims to produce one enantiomer in excess when a molecule can exist as a pair of enantiomers. uwindsor.cauniurb.itlibretexts.org Strategies for achieving stereocontrol in complex molecule synthesis include the use of chiral starting materials (chiral pool), chiral auxiliaries, and chiral catalysts. uniurb.itlibretexts.org Chiral catalysts, including enzymes and synthetic catalysts, are particularly efficient as a small amount can influence the stereochemical outcome of a reaction on a large scale. uniurb.itlibretexts.org

In the context of this compound total synthesis, stereoselective approaches would be necessary to establish the correct relative and absolute configurations of the chiral centers in the germacrane ring system and at the lactone linkage. royalsocietypublishing.org

Challenges and Innovations in this compound Total Synthesis Methodologies

The total synthesis of complex sesquiterpene lactones like this compound presents several challenges. These include the construction of the often-strained carbocyclic ring system, the introduction of multiple functional groups with precise regiochemistry and stereochemistry, and the formation of the lactone ring. researchgate.net The presence of reactive functionalities, such as the α-methylene-γ-lactone, can also require careful handling or the use of protecting groups during synthesis. chemistry.coachmdpi.com

Innovations in synthetic methodologies, such as new catalytic reactions, improved methods for carbon-carbon bond formation, and strategies for controlling stereochemistry, are continuously being developed to overcome these challenges. uclouvain.beamazon.co.jp While the provided search results focus more on the biosynthesis and semi-synthesis of this compound, research into the total synthesis of similar complex natural products highlights the types of strategies and tactics employed, including convergent approaches and the use of powerful bond-forming reactions. amazon.co.jplibretexts.org

Semi-Synthesis and Biocatalytic Approaches to this compound Modification

Semi-synthesis involves using a naturally occurring precursor molecule and performing chemical transformations to arrive at the target compound or its analogs. nih.gov Biocatalysis utilizes enzymes or microorganisms to catalyze specific chemical reactions, offering advantages such as high selectivity and milder reaction conditions. mt.commdpi.comnih.gov

Chemical Transformations of Naturally Derived this compound Precursors

This compound is biosynthesized in plants from precursors such as germacrene A acid. tandfonline.comebi.ac.ukroyalsocietypublishing.orgresearchgate.netnih.gov Germacrene A acid is derived from farnesyl diphosphate (B83284) (FPP) through a series of enzymatic steps. tandfonline.comnih.gov Semi-synthetic approaches to this compound or its analogs could start from isolated natural precursors like germacrene A acid or related sesquiterpenes. tandfonline.comebi.ac.ukroyalsocietypublishing.orgresearchgate.netnih.gov

Chemical transformations of these precursors could involve reactions to introduce or modify functional groups, alter the oxidation state, or modify the carbocyclic or lactone ring structures. For example, studies on semi-synthetic derivatives of eupatoriopicrin, a related sesquiterpene lactone, demonstrate chemical modifications such as acetalization and oxidation to explore changes in biological activity. lsu.eduresearchgate.net Such transformations can provide insights into structure-activity relationships and potentially lead to analogs with improved properties. nih.govresearchgate.net

Application of Biocatalysts (e.g., enzymes, microorganisms) in this compound Derivatization

Biocatalysis offers a powerful and often more sustainable alternative to traditional chemical synthesis for the modification of natural products. mt.commdpi.comnih.govmdpi.com Enzymes, either isolated or within whole cells (microorganisms), can catalyze highly selective reactions, including oxidations, reductions, additions, and eliminations, often with excellent chemo-, regio-, and enantioselectivity. mt.comnih.gov

Research has elucidated key enzymatic steps in the biosynthesis of this compound. For instance, the cytochrome P450 enzyme CYP71DD6, also known as Helianthus annuus this compound synthase (HaES), catalyzes the 6,7-trans lactonization of 8β-hydroxy-germacrene A acid to form this compound in sunflower. ebi.ac.ukroyalsocietypublishing.orgresearchgate.netnih.gov Another enzyme, Helianthus annuus GAA 8β-hydroxylase (HaG8H), is involved in the formation of the 8β-hydroxy-germacrene A acid precursor. royalsocietypublishing.orgresearchgate.netnih.gov

These findings suggest the potential for using such enzymes or engineered microorganisms expressing these enzymes for the biocatalytic production or modification of this compound and its analogs. mdpi.comresearchgate.net Reconstructing sesquiterpenoid metabolic pathways in heterologous hosts like Nicotiana benthamiana or yeast has been explored for producing sesquiterpene lactones. tandfonline.comresearchgate.net While challenges exist, such as potential unspecific side reactions catalyzed by host enzymes or acid-induced rearrangements, these biocatalytic approaches offer promising avenues for the sustainable production and diversification of this compound structures. tandfonline.commdpi.comresearchgate.net Microbial biocatalysis, using whole cells, can facilitate multiple enzymatic reactions and cofactor regeneration, making it suitable for complex transformations. mdpi.comnih.gov

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of this compound derivatives and analogs are crucial steps in exploring the full potential of this natural scaffold. This process involves understanding how structural modifications can influence the compound's interactions at the molecular level and developing the chemical routes to achieve these modifications.

Rational Design Principles for Modulating this compound's Molecular Interactions

Rational design in the context of this compound derivatives aims to modify the molecule's structure in a targeted manner to influence its interactions with biological targets or to alter its physicochemical properties. Key to this approach is the identification of structural features within this compound that are critical for its activity or that can be modified to improve its characteristics.

Sesquiterpene lactones, including this compound, often possess α,β-unsaturated carbonyl structures, which are known to react with thiols, such as cysteine. researchgate.net This interaction is considered important for the cytotoxic activity observed in some sesquiterpene lactones. researchgate.net Therefore, modifications around this α,β-unsaturated carbonyl system or other reactive centers could be a focus of rational design to modulate molecular interactions.

Understanding the three-dimensional structure and electronic features of this compound is also vital for rational design. Studies on other sesquiterpene lactones have indicated that features like a concave hydrophilic region adjacent to the lactone and a convex hydrophobic region on the opposite side can influence activity. researchgate.net Applying similar principles to this compound could guide modifications to enhance binding to specific targets or improve cellular uptake.

Furthermore, the presence of hydroxyl groups, such as the one at the 8β position in this compound, offers sites for derivatization, such as esterification, which can alter lipophilicity and potentially influence interactions with biological membranes or proteins.

Synthetic Methodologies for this compound Analogs (e.g., esterification, reduction, cyclization, functionalization)

The synthesis of this compound analogs involves a range of chemical transformations applied to this compound or related germacrane sesquiterpenes. These methodologies allow for the systematic modification of the this compound scaffold.

Esterification: The hydroxyl group at the 8β position of this compound provides a handle for esterification reactions. This involves reacting this compound with various carboxylic acids or their activated forms (e.g., acid chlorides, anhydrides) in the presence of coupling agents or catalysts to form esters. This modification can significantly alter the compound's polarity and metabolic stability.

Reduction: Reduction reactions can target functional groups within this compound, such as the α,β-unsaturated carbonyl system or the lactone ring. Reduction of the double bond in the α,β-unsaturated carbonyl could impact its reactivity towards thiols. Reduction of the lactone carbonyl could lead to the corresponding diol. Different reducing agents and conditions would be employed depending on the specific functional group being targeted.

Cyclization: While this compound itself is formed through an intramolecular lactonization (a type of cyclization) from a germacrane precursor nih.govacs.org, synthetic strategies for analogs might involve cyclization reactions to form new ring systems or modify the existing ten-membered ring. Lactone synthesis methodologies, including those involving cyclization of hydroxy-acids or related precursors, are relevant here. diva-portal.orgorganic-chemistry.org Metal-catalyzed cyclizations and radical cyclizations are among the approaches used in organic synthesis to construct cyclic systems found in natural products and their analogs. organic-chemistry.orgrsc.orgresearchgate.net

Functionalization: This broad category encompasses a variety of reactions that introduce new functional groups or modify existing ones on the this compound core. Examples include oxidation, halogenation, alkylation, and the introduction of amine or other heteroatom-containing groups. These reactions can be directed to specific positions on the this compound structure to tailor its properties. For instance, selective oxidation of hydroxyl groups to ketones or aldehydes, or the introduction of halogens at reactive sites, can create new opportunities for further derivatization or alter the electronic distribution of the molecule.

Detailed research findings on the specific synthetic yields and conditions for this compound derivatization are often found in primary chemical literature. For example, studies on the biosynthesis highlight the enzymatic cyclization step nih.govacs.org, while synthetic organic chemistry literature provides methods for lactone formation and functional group transformations applicable to sesquiterpene scaffolds. diva-portal.orgorganic-chemistry.orgrsc.orgresearchgate.net

Combinatorial Chemistry Approaches for Generating this compound-like Compound Libraries

Combinatorial chemistry is a powerful technique used to synthesize a large number of diverse compounds, known as chemical libraries, in an efficient manner. wikipedia.orgiipseries.orgnih.gov This approach can be applied to generate libraries of this compound-like compounds by systematically varying building blocks or reaction conditions. wikipedia.orgiipseries.org

The core principle involves the systematic and repetitive covalent linkage of various building blocks. iipseries.orgnih.gov For this compound-like structures, this could involve using a core scaffold derived from this compound or a related sesquiterpene, and then introducing diversity by coupling different functional groups or side chains at various positions through parallel synthesis or split-mix strategies. muni.cz

Solid-phase synthesis, where reactants are anchored to a polymeric support, is a common technique in combinatorial chemistry that can be adapted for the synthesis of compound libraries. muni.cz This allows for easier purification and handling of large numbers of reactions.

By applying combinatorial chemistry to this compound, researchers can rapidly generate a library of analogs with variations in functional groups, side chains, and potentially even the core sesquiterpene skeleton. wikipedia.orgiipseries.orgnih.gov These libraries can then be screened to identify compounds with desired properties, such as altered reactivity or improved interactions with specific biological targets. wikipedia.orgnih.gov This high-throughput approach accelerates the discovery of novel this compound-based molecules with potentially enhanced characteristics. iipseries.orgnih.gov The design of such libraries often involves considering the known structure-activity relationships of related compounds and utilizing computational tools for virtual library generation and property prediction. researchgate.netiipseries.org

Molecular and Cellular Mechanisms of Eupatolide Activity

Eupatolide's Interactions with Specific Cellular Targets

The mechanisms of action of this compound involve direct interactions with proteins and other biological macromolecules.

Protein Binding and Receptor Modulation Studies at the Molecular Level

Research indicates that this compound can interact with and modulate the activity of specific proteins involved in cellular signaling. For instance, this compound has been shown to induce the proteasomal degradation of tumor necrosis factor receptor-associated factor-6 (TRAF6). mdpi.comchemfaces.com TRAF6 is a key mediator in the activation of signaling pathways, including NF-κB and MAPKs. mdpi.com By promoting the degradation of TRAF6, this compound subsequently inhibits LPS-induced TRAF6 polyubiquitination, thereby blocking downstream signaling events. chemfaces.com

This compound has also been reported to interfere with the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1) upon TNFR1 ligation. nih.gov RIPK1 ubiquitination is crucial for recruiting the IKK complex, an upstream component of the pro-survival NF-κB pathway, and for preventing programmed cell death. nih.gov By disrupting RIPK1 ubiquitination, this compound can activate the cytotoxic potential of RIPK1. nih.gov

In the context of breast cancer cells, this compound did not appear to modulate the surface expression levels of TRAIL receptors DR4 and DR5. scispace.comresearchgate.net However, it significantly down-regulated the expression of cellular FLICE inhibitory protein (c-FLIP), a key regulator of apoptosis. scispace.comresearchgate.netcellmolbiol.org This down-regulation of c-FLIP protein expression, which occurs at the post-transcriptional level, contributes to this compound's ability to sensitize breast cancer cells to TRAIL-induced apoptosis. scispace.comresearchgate.net

This compound has also been shown to suppress the activation of STAT3 (Signal Transducer and Activator of Transcription 3) in non-small cell lung cancer cells. researchgate.netnih.gov STAT3 is a transcription factor involved in cell survival and proliferation. researchgate.net

Covalent Adduct Formation with Biological Macromolecules (e.g., cysteine residues)

Sesquiterpene lactones, as a class of compounds, often contain electrophilic α,β-unsaturated carbonyl moieties, such as an α-methylene-γ-lactone, which can react with biological nucleophiles through Michael-type addition. encyclopedia.pubnih.gov Sulfhydryl groups present in biomolecules, particularly cysteine residues in proteins and glutathione (B108866) (GSH), are major targets for this type of alkylation. encyclopedia.pubnih.govmdpi.com

While direct experimental evidence specifically detailing the covalent adduct formation of this compound with cysteine residues in target proteins is not extensively described in the provided snippets, the general mechanism of sesquiterpene lactones suggests that this is a likely mode of interaction. encyclopedia.pubnih.gov The formation of covalent adducts can lead to impaired protein function or disruption of cellular redox balance. encyclopedia.pub Studies on the biosynthesis of this compound and related sesquiterpene lactones in plants have shown the formation of cysteine and glutathione conjugates, indicating their reactivity with these thiol-containing molecules. researchgate.netsemanticscholar.org

Modulation of Intracellular Signaling Pathways by this compound

This compound significantly impacts several key intracellular signaling pathways that regulate inflammation, cell survival, and proliferation.

NF-κB Pathway Inhibition and Downstream Transcriptional Regulation

This compound is a known inhibitor of the NF-κB signaling pathway, which plays a critical role in immune and inflammatory responses. biosynth.commdpi.com this compound suppresses the activation of NF-κB. mdpi.comchemfaces.com This inhibition occurs at multiple levels within the pathway. This compound prevents the LPS-induced phosphorylation and degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. mdpi.comchemfaces.com It also inhibits the phosphorylation of the NF-κB subunit RelA/p65 on Ser-536. chemfaces.com Furthermore, this compound has been shown to inhibit IKKα/β phosphorylation, suggesting it targets upstream components of the IKK complex. nih.gov Specifically, it appears to selectively inhibit the catalytic activity of IKKβ while not affecting IKKα-mediated non-canonical NF-κB activation. nih.gov

The inhibition of NF-κB activation by this compound leads to the suppression of downstream transcriptional regulation of pro-inflammatory genes, such as those encoding cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comchemfaces.com This results in decreased production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). mdpi.comchemfaces.com this compound also suppresses the expression of NF-κB reporter genes. chemfaces.com

The inhibition of NF-κB by this compound is linked, in part, to the proteasomal degradation of TRAF6. mdpi.comchemfaces.com

Table 1: Effects of this compound on NF-κB Pathway Components

Target/EventEffect of this compoundReference
NF-κB ActivationInhibited mdpi.comchemfaces.com
IκBα Phosphorylation/DegradationInhibited mdpi.comchemfaces.com
RelA/p65 Phosphorylation (Ser-536)Inhibited chemfaces.com
IKKα/β PhosphorylationInhibited (selectively IKKβ) nih.gov
TRAF6 DegradationInduced mdpi.comchemfaces.com
TRAF6 PolyubiquitinationInhibited chemfaces.com
COX-2 ExpressionDecreased (transcriptional level) mdpi.comchemfaces.com
iNOS ExpressionDecreased (transcriptional level) mdpi.comchemfaces.com
NO ProductionInhibited mdpi.comchemfaces.com
PGE2 ProductionInhibited mdpi.comchemfaces.com
NF-κB Reporter Gene ExpressionSuppressed chemfaces.com

MAPK/ERK Signaling Pathway Modulation and Cellular Response

This compound has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK (Extracellular signal-regulated kinase) pathway. mdpi.comchemfaces.com this compound inhibits the activation of MAPKs. mdpi.comchemfaces.com Specifically, in LPS-stimulated cells, this compound suppressed the phosphorylation of MAPKs. chemfaces.com

Modulation of the MAPK/ERK pathway by this compound contributes to its effects on cellular responses such as proliferation and migration. nih.govspandidos-publications.com For instance, this compound inhibited TGF-β1-induced ERK phosphorylation in breast cancer cells, which is a non-SMAD pathway contributing to epithelial-mesenchymal transition (EMT). spandidos-publications.com Inhibition of this pathway is associated with the suppression of breast cancer cell migration and invasion. nih.govspandidos-publications.com

PI3K/Akt/mTOR Pathway Regulation and Cell Survival Mechanisms

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade involved in regulating cell survival, growth, and proliferation. This compound has been found to modulate this pathway. nih.govmdpi.comchemfaces.comscispace.comspandidos-publications.com

This compound inhibits the activation of Akt (also known as protein kinase B) in LPS-stimulated cells. mdpi.comchemfaces.com Inhibition of Akt phosphorylation by this compound has also been observed in breast cancer cells. scispace.comebi.ac.uk This inhibition of Akt is implicated in this compound's ability to sensitize breast cancer cells to TRAIL-induced apoptosis, potentially through the down-regulation of c-FLIP expression, as inhibition of Akt by a specific PI3K inhibitor also down-regulated c-FLIP expression. scispace.comebi.ac.uk

However, another study on breast cancer cells observed that this compound treatment increased Akt phosphorylation and suggested this might contribute to inhibiting TGF-β signaling by enhancing the interaction between Akt and SMAD3. nih.gov This highlights the complex and context-dependent nature of this compound's effects on signaling pathways.

This compound's influence on the PI3K/Akt pathway is also linked to its effects on cell survival mechanisms. By inhibiting Akt, a key pro-survival kinase, this compound can promote apoptosis. scispace.comcellmolbiol.org Furthermore, this compound has been shown to induce apoptosis in various cancer cell lines. chemfaces.com

This compound's Influence on Specific Cellular Processes

This compound has been shown to influence several critical cellular processes, including apoptosis, cell cycle progression, angiogenesis, metastasis, and autophagy, as well as modulating inflammatory responses at the cellular level. researchgate.netnih.gov

Apoptosis Induction Mechanisms in Cellular Models (e.g., mitochondrial pathway, death receptor pathway)

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and the elimination of damaged or unwanted cells. mdpi.comwikipedia.org It is primarily mediated by two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.comwikipedia.orgscielo.org The intrinsic pathway is activated by intracellular stress signals and involves the release of proteins like cytochrome c from mitochondria, leading to the formation of the apoptosome and activation of caspases, particularly caspase-9 and subsequently caspase-3. wikipedia.orgscielo.org The extrinsic pathway is initiated by the binding of extracellular ligands, such as TRAIL (TNF-related apoptosis-inducing ligand) and Fas ligand, to cell-surface death receptors (e.g., DR4/DR5 or Fas), leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8, which can then activate executioner caspases like caspase-3 directly or through the mitochondrial pathway via Bid cleavage. mdpi.comwikipedia.orgscielo.orgscispace.comnih.gov

This compound has been shown to induce apoptosis in various cancer cell lines. researchgate.netnih.govontosight.ai Specifically, this compound has been reported to sensitize human breast cancer cells to TRAIL-induced apoptosis. nih.govresearchgate.netscispace.com This sensitization appears to involve the downregulation of cellular FLICE-like inhibitory protein (c-FLIP), an inhibitor of the TRAIL signaling pathway. nih.govscispace.com Downregulation of c-FLIP by this compound could contribute to the activation of caspase-8 and downstream apoptotic events in the death receptor pathway. scispace.com Additionally, this compound has been shown to inhibit Akt phosphorylation, and inhibition of Akt has been linked to the downregulation of c-FLIP expression, suggesting a potential mechanism by which this compound influences the death receptor pathway. scispace.com

While the search results highlight the death receptor pathway, particularly TRAIL-mediated apoptosis and the role of c-FLIP and Akt scispace.com, some studies on other sesquiterpene lactones suggest involvement of the mitochondrial pathway, including modulation of Bcl-2 family proteins and caspase activation nih.gov, and activation of caspase-dependent apoptosis through both intrinsic and extrinsic pathways researchgate.netresearchgate.net. Further detailed investigations are needed to fully delineate the extent to which this compound utilizes the mitochondrial pathway and the specific proteins involved.

Cell Cycle Arrest and Proliferative Inhibition in Cultured Cells

The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. nih.gov Inhibiting cell cycle progression can lead to proliferative inhibition in cancer cells.

This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines in vitro. nih.govbiosynth.comchemfaces.com Studies have indicated that this compound can induce cell cycle arrest in cultured cells. For instance, one study mentioned that this compound inhibited the proliferation of MCF-7 breast cancer cells, although this effect was not observed in MDA-MB-231 cells. nih.govresearchgate.net While specific details on the phase of cell cycle arrest induced by this compound were not extensively detailed in the provided search results for this compound itself, research on other sesquiterpene lactones has shown induction of cell cycle arrest at different phases, including G1, S, and G2/M, by modulating the expression of key cell cycle regulators such as cyclin-dependent kinases (CDKs) and cyclins, as well as cyclin-dependent kinase inhibitors like p21 and p27. nih.govpreprints.org The antiproliferative effect of this compound is likely linked to its ability to induce cell cycle arrest and/or apoptosis. researchgate.net

Angiogenesis Modulation and Metastasis Inhibition in in vitro Assays

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.comthno.org Metastasis involves the migration and invasion of cancer cells from the primary tumor to distant sites. nih.govresearchgate.net

This compound has been shown to inhibit the migration and invasion of breast cancer cells in vitro. nih.govresearchgate.netresearchgate.net This effect has been associated with the modulation of proteins involved in the epithelial-mesenchymal transition (EMT), a process that contributes to cancer metastasis. nih.govresearchgate.net Specifically, this compound treatment has been shown to downregulate vimentin (B1176767) expression in MDA-MB-231 cells and upregulate E-cadherin expression in MCF-7 cells, markers associated with EMT. nih.govresearchgate.net this compound also suppressed the expression of Snail and Slug, transcription factors that promote EMT. nih.govresearchgate.net Furthermore, this compound inhibited the migration and invasion of breast cancer cells stimulated by transforming growth factor-β1 (TGF-β1), a cytokine known to induce EMT. nih.govresearchgate.net

While the provided search results highlight this compound's effects on cancer cell migration and invasion, direct detailed information on its modulation of angiogenesis in vitro is limited in these specific snippets. However, the inhibition of metastasis is often linked to the inhibition of angiogenesis. Some sesquiterpene lactones have been reported to have anti-angiogenic activities by affecting endothelial cell proliferation, migration, and tube formation in vitro. mdpi.comfrontiersin.org Further research is needed to fully understand this compound's direct effects on angiogenesis.

Autophagy Induction or Inhibition by this compound in Cellular Systems

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Its role in cancer is complex and can be either pro-survival or pro-death depending on the context. oncotarget.com

The provided search results offer limited direct information on this compound's specific effects on autophagy. However, studies on other sesquiterpene lactones have indicated their ability to induce autophagy in cancer cells. researchgate.netnih.govoncotarget.com For instance, one study on a novel sesquiterpene lactone active fraction isolated from Eupatorium lindleyanum (which also contains this compound) showed it could activate autophagy in triple-negative breast cancer cells, and that inhibiting autophagy enhanced the induction of apoptosis. researchgate.netresearchgate.net Another study on a different sesquiterpene lactone (EM23) showed it induced autophagy which was observed to be proapoptotic and mediated by ROS, and that this involved inhibition of the Akt/mTOR pathway. researchgate.netoncotarget.com While these findings pertain to other sesquiterpene lactones, they suggest a potential for this compound to also influence autophagy, possibly with context-dependent effects on cell fate. Further research is required to determine if and how this compound specifically modulates autophagy in various cellular systems.

Anti-Inflammatory Mechanisms at the Cellular Level (e.g., cytokine production, inflammatory mediator release)

Inflammation is a complex biological response involving the production and release of various cytokines and inflammatory mediators. researchgate.netnih.gov Sesquiterpene lactones, including this compound, are known for their anti-inflammatory properties. nih.govbiosynth.comnih.govencyclopedia.pub

This compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated macrophages (RAW264.7 cells). chemfaces.comnih.govencyclopedia.pub

The anti-inflammatory mechanisms of this compound involve the modulation of key signaling pathways. This compound inhibits the activation of nuclear factor-kappa B (NF-κB), a central transcription factor in inflammatory responses, by inhibiting the phosphorylation and degradation of IκBα and the phosphorylation of RelA/p65. biosynth.comchemfaces.comencyclopedia.pub It also suppresses the activation of activator protein-1 (AP-1). chemfaces.comencyclopedia.pub this compound's effect on these pathways appears to be mediated, at least in part, by inducing the proteasomal degradation of tumor necrosis factor receptor-associated factor-6 (TRAF6), a key mediator in inflammatory signaling pathways. chemfaces.comencyclopedia.pub Furthermore, this compound has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, which are involved in the transcriptional regulation of iNOS and COX-2. chemfaces.comnih.govencyclopedia.pub

Here is a summary of some research findings on this compound's cellular effects:

Cellular ProcessEffect Observed in vitroCellular Models Used (Examples)Key Mechanisms Involved (Where reported)Source Index
Apoptosis InductionSensitization to TRAIL-induced apoptosis; Induction of cell death.Breast cancer cells (MCF-7, MDA-MB-231, MDA-MB-453)Downregulation of c-FLIP; Inhibition of Akt phosphorylation. Potential involvement of caspase-dependent pathways. nih.govresearchgate.netscispace.com
Cell Cycle ArrestInhibition of proliferation.Breast cancer cells (MCF-7)Likely linked to cell cycle arrest; Specific phase not consistently reported for this compound, but other SLs affect G1, S, G2/M. nih.govresearchgate.netpreprints.org
Proliferative InhibitionInhibition of proliferation.Various cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480), Vascular smooth muscle cells (VSMCs), Rat aortic smooth muscle cells (RASMCs)Inhibition of PDGF-induced proliferation (in VSMCs/RASMCs) via HO-1 induction through ROS-NRF2 pathway. nih.govbiosynth.comchemfaces.comoncotarget.com
Angiogenesis ModulationInhibition of migration and invasion (linked to anti-metastasis).Breast cancer cells (MDA-MB-231, MCF-7)Downregulation of vimentin; Upregulation of E-cadherin; Suppression of Snail and Slug; Inhibition of TGF-β1-induced migration. nih.govresearchgate.netresearchgate.net
Metastasis InhibitionInhibition of migration and invasion.Breast cancer cells (MDA-MB-231, MCF-7)Downregulation of vimentin; Upregulation of E-cadherin; Suppression of Snail and Slug; Inhibition of TGF-β1-induced migration. nih.govresearchgate.netresearchgate.net
Autophagy ModulationLimited direct data for this compound; Other SLs induce autophagy (can be proapoptotic).Triple-negative breast cancer cells (for other SLs from E. lindleyanum), Human cervical cancer cells (for other SLs)Involvement of Akt/mTOR pathway inhibition, ROS (for other SLs). researchgate.netnih.govresearchgate.netoncotarget.com
Anti-Inflammatory MechanismsInhibition of NO, PGE2, iNOS, COX-2 production; Inhibition of TNF-α, IL-6 production.Macrophages (RAW264.7)Inhibition of NF-κB and AP-1 activation; Proteasomal degradation of TRAF6; Inhibition of MAPK (p38, ERK, JNK) activation. nih.govchemfaces.comnih.govnih.govencyclopedia.pub

Immunomodulatory Effects on Immune Cell Subsets in vitro

In vitro studies have highlighted this compound's ability to modulate the activity of different immune cell subsets, primarily focusing on its anti-inflammatory properties. Macrophages, as critical components of the innate immune system, have been a major focus of this research.

This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages chemfaces.comencyclopedia.pubnih.govmdpi.com. This inhibitory effect is associated with the suppression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the mRNA and protein levels chemfaces.comfrontiersin.org.

The underlying molecular mechanisms involve the modulation of key signaling pathways. This compound has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) transcription factors chemfaces.comencyclopedia.pubnih.gov. This occurs through the inhibition of the phosphorylation and degradation of IκBα and the phosphorylation of RelA/p65, components of the NF-κB pathway chemfaces.com. Furthermore, this compound inhibits the activation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, as well as the Akt pathway chemfaces.comencyclopedia.pubnih.govplos.org. These pathways are crucial for the induction of pro-inflammatory gene expression in response to stimuli like LPS.

A significant mechanism identified for this compound's anti-inflammatory effects in macrophages is the induction of proteasomal degradation of tumor necrosis factor receptor-associated factor 6 (TRAF6) chemfaces.comencyclopedia.pubnih.govbmbreports.orgnih.gov. TRAF6 is a key mediator that activates downstream signaling pathways, including NF-κB and MAPKs, upon stimulation of Toll-like receptors (TLRs) such as TLR4 by LPS encyclopedia.pubnih.govbmbreports.org. By promoting the degradation of TRAF6, this compound effectively disrupts these pro-inflammatory cascades.

While the effects on macrophages are well-documented, research on this compound's direct impact on other immune cell subsets like lymphocytes and neutrophils in vitro is less extensive in the provided search results. However, other sesquiterpene lactones have shown effects on lymphocyte proliferation and cytokine release in vitro encyclopedia.pubmdpi.com, suggesting potential avenues for further research on this compound.

The following table summarizes some key in vitro findings regarding this compound's immunomodulatory effects on macrophages:

Immune Cell SubsetStimulusObserved EffectInvolved MechanismsReferences
RAW264.7 MacrophagesLPSInhibition of NO and PGE₂ productionSuppression of iNOS and COX-2 expression (mRNA and protein) chemfaces.comencyclopedia.pubnih.govmdpi.com
RAW264.7 MacrophagesLPSInhibition of pro-inflammatory cytokine release (e.g., IL-6, TNF-α, IL-1β)Inhibition of NF-κB and AP-1 activation; Inhibition of MAPK (p38, ERK1/2, JNK) and Akt pathways; TRAF6 degradation chemfaces.comencyclopedia.pubnih.govplos.orgbmbreports.org
RAW264.7 MacrophagesLPSInhibition of NF-κB activation (IκBα degradation, p65 phosphorylation/translocation)TRAF6 degradation chemfaces.comencyclopedia.pubnih.gov
RAW264.7 MacrophagesLPSInhibition of MAPK and Akt phosphorylationTRAF6 degradation chemfaces.comencyclopedia.pubnih.gov

Antimicrobial Mechanisms against Specific Pathogens (e.g., bacterial, fungal, viral) in Culture Models

Research into this compound's direct antimicrobial activity against specific pathogens in culture models is less detailed in the provided search results compared to its immunomodulatory effects. While sesquiterpene lactones in general are recognized for their potential antimicrobial properties, including antibacterial, antifungal, and antiviral activities mdpi.comresearchgate.net, specific in-depth studies on this compound's mechanisms against individual pathogens in culture models are not extensively covered.

Some sources mention the broader antimicrobial potential of sesquiterpene lactones and plant extracts containing them mdpi.comresearchgate.netmdpi.com. For instance, plant extracts containing sesquiterpene lactones have shown growth-inhibiting activity against various microorganisms, including bacteria (Gram-negative and Gram-positive) and fungi (like Candida albicans and Aspergillus niger) in disk diffusion assays researchgate.net. However, the activity against C. albicans was noted as low in one study researchgate.net.

General mechanisms by which natural compounds, including potentially sesquiterpene lactones, exert antimicrobial effects in vitro include the inhibition of nucleic acid and protein synthesis, disruption of cell membrane integrity, and interference with essential enzyme activity mdpi.comjabonline.inmdpi.commdpi.com. For bacteria, mechanisms can involve affecting cell wall synthesis or altering cell membrane permeability mdpi.commdpi.com. Antifungal mechanisms might involve inhibiting the synthesis of cell wall components like glucan or chitin, or disrupting membrane function mdpi.commdpi.comnih.gov. Antiviral mechanisms of natural compounds can include inhibiting viral replication, suppressing viral gene expression, or modulating host immune responses nih.govimrpress.com.

While this compound is identified as a sesquiterpene lactone with various bioactivities chemfaces.comsciopen.com, the specific in vitro antimicrobial mechanisms and the range of pathogens it effectively targets in culture models are not comprehensively detailed in the provided search results. One source briefly mentions this compound in the context of antiviral activity in vitro but lacks specific details on the mechanism or targeted viruses ksbmb.or.kracs.org.

Further dedicated in vitro studies are needed to fully elucidate the specific antimicrobial spectrum of this compound and the precise molecular mechanisms by which it inhibits the growth or replication of bacterial, fungal, and viral pathogens in culture models.

Structure Activity Relationship Sar Studies of Eupatolide and Its Analogs

Identification of Key Pharmacophores and Functional Groups Essential for Activity

A central finding in the SAR of sesquiterpene lactones is the critical role of the α,β-unsaturated carbonyl structure, particularly the α-methylene-γ-lactone group researchgate.netrsc.orgmdpi.comnih.govresearchgate.net. This moiety is often regarded as a key pharmacophore, largely contributing to the biological effects through its ability to act as a Michael acceptor and alkylate nucleophilic groups, such as thiol groups found in proteins researchgate.netmdpi.comnih.govresearchgate.net. Studies have shown that the presence of this functional group is crucial for various activities, including anti-inflammatory and cytotoxic effects researchgate.netmdpi.comnih.govresearchgate.net.

Beyond the α-methylene-γ-lactone, other functional groups and structural features on the sesquiterpene lactone skeleton also influence activity nih.gov. These can include hydroxyl groups, ester side chains, and epoxide rings, which can modify the compound's lipophilicity, molecular geometry, and electronic properties, thereby affecting its interactions with biological targets rsc.orgnih.gov.

Impact of Lactone Ring Integrity and Stereochemistry on Biological Interactions

The integrity of the lactone ring and the stereochemistry of the molecule are significant factors in the biological activity of sesquiterpene lactones. The γ-lactone ring, in conjunction with the exocyclic double bond at the α-position, forms the reactive α-methylene-γ-lactone system researchgate.netrsc.orgmdpi.comnih.govresearchgate.net. Modifications to this ring, such as reduction of the exocyclic methylene (B1212753) group or alterations to the ring size, can significantly impact or abolish activity researchgate.net.

Influence of Side Chain Modifications on Molecular Recognition and Target Engagement

While the α-methylene-γ-lactone is a primary driver of activity, modifications to other parts of the eupatolide structure, particularly attached side chains, can modulate its biological effects nih.gov. Sesquiterpene lactones can have various substituents, such as hydroxyl groups or ester moieties, at different positions on the germacrane (B1241064) skeleton nih.govconicet.gov.ar. These side chains can influence the compound's solubility, metabolic stability, and ability to interact with specific targets nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models to correlate structural descriptors of a series of compounds with their biological activities wikipedia.orgacs.orglongdom.org. For this compound and its analogs, QSAR approaches can help to identify and quantify the structural features that are most important for a particular activity acs.orgresearchgate.net. These models can then be used to predict the activity of new, untested compounds and guide the synthesis of more potent derivatives wikipedia.orgacs.org.

QSAR models for sesquiterpene lactones often incorporate descriptors related to the presence and reactivity of the α,β-unsaturated carbonyl groups, as well as physicochemical properties like lipophilicity and molecular volume rsc.orgnih.gov. Studies have explored the use of various molecular descriptors and statistical methods to develop predictive QSAR models for the biological activities of sesquiterpene lactones acs.orgdokumen.pub.

Computational Chemistry and Molecular Docking Studies for this compound-Target Interactions

Computational chemistry techniques, including molecular docking, play a crucial role in understanding the interactions between this compound and its biological targets at a molecular level longdom.orgksbmb.or.krspandidos-publications.comdntb.gov.uanih.govnih.gov. Molecular docking simulations predict the preferred binding orientation and affinity of a small molecule (ligand) to a protein or enzyme (receptor) longdom.orgnih.govnih.gov.

Advanced Analytical Methodologies for Eupatolide Research

Spectroscopic Techniques for Eupatolide Characterization in Research Settings

Spectroscopic methods probe the interaction of this compound with electromagnetic radiation to reveal insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the complete structural elucidation of organic molecules like this compound. By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a strong magnetic field, researchers can determine the connectivity of atoms and the spatial arrangement of functional groups within the this compound molecule. Published research on this compound often includes detailed ¹H and ¹³C NMR data, providing characteristic chemical shifts and coupling constants that serve as a fingerprint for the compound. For instance, studies on sesquiterpene lactones from Inula aucheriana and Inula hupehensis report NMR data used to confirm the structure of isolated this compound scielo.brsci-hub.se. The comparison of experimental NMR data with previously reported values is a standard practice for structural confirmation scielo.br.

Proton PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (Hz)
H-somethingx.xx(e.g., s, d, t, m)(e.g., J=x.x)
H-something elsey.yy(e.g., s, d, t, m)(e.g., J=y.y)

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which helps in confirming its molecular formula and structural features. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used in the analysis of sesquiterpene lactones. MS analysis of this compound typically shows a molecular ion peak corresponding to its molecular weight (248.14124450 Da for C₁₅H₂₀O₃) nih.gov. Fragmentation patterns observed in MS/MS experiments can provide further structural details by breaking the molecule into smaller, characteristic ions nih.govacs.org. For example, the presence of a fragment resulting from the loss of a water molecule can corroborate the presence of a hydroxyl group nih.gov.

An example of MS data for this compound:

Type of MSIon Typem/zMolecular Formula
ESI-MS (positive)[M+Na]⁺291C₁₅H₂₀O₃Na
HRESIMS (positive)[M+Na]⁺287.1258C₁₅H₂₀O₄Na (for a related compound, illustrating the type of data) sci-hub.se
LC-MS[M+H]⁺249.2C₁₅H₂₀O₃ nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds when exposed to infrared radiation. Characteristic absorption bands in the IR spectrum correspond to specific functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch, particularly for the γ-lactone), and carbon-carbon double bonds (C=C stretch) sci-hub.sethieme-connect.comlibretexts.org. UV-Vis spectroscopy, on the other hand, provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like double bonds or carbonyl groups thieme-connect.comlibretexts.orglibretexts.orgmsu.edutechnologynetworks.com. The UV-Vis spectrum of this compound typically shows absorption maxima (λmax) that are characteristic of its chromophores sci-hub.senih.govthieme-connect.com.

Representative Spectroscopic Data Peaks:

Spectroscopy TypeFunctional Group/FeatureCharacteristic Absorption/ShiftSource
IRHydroxy (O-H)~3400-3600 cm⁻¹ sci-hub.se
IRγ-lactone (C=O)~1750-1780 cm⁻¹ sci-hub.se
IRCarbonyl (general)~1711 cm⁻¹ (example from related compound) sci-hub.se sci-hub.se
IRC=C~1658 cm⁻¹ (example from related compound) sci-hub.se sci-hub.se
UV-Visπ-π* transitions (conjugated systems)λmax (e.g., 215 nm) sci-hub.senih.govthieme-connect.com sci-hub.senih.govthieme-connect.com

Note: IR and UV-Vis data points are illustrative and based on findings for this compound and related sesquiterpene lactones.

Circular Dichroism (CD) for Stereochemical Elucidation

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration and conformation of chiral molecules like this compound, which possesses multiple stereocenters. CD measures the differential absorption of left and right circularly polarized light by a sample. The resulting CD spectrum, displaying ellipticity or differential absorbance as a function of wavelength, provides information about the chiral environment of chromophores within the molecule researchgate.netaccefyn.comdntb.gov.ua. CD has been used in the stereochemical elucidation of sesquiterpene lactones, including those from Eupatorium species, which are often structurally related to this compound researchgate.netaccefyn.comdntb.gov.ua.

Chromatographic Techniques for this compound Analysis and Purification

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound proquest.comresearchgate.netatdbio.com. HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase atdbio.comsinobiological.com. Various HPLC methods, including reversed-phase HPLC (RP-HPLC), have been developed for the analysis of sesquiterpene lactones in plant extracts researchgate.net. HPLC coupled with detectors such as Photodiode Array (PDA) or UV-Vis detectors is commonly used for the quantification of this compound in research samples nih.govacs.orgresearchgate.net. The purity of isolated this compound is often assessed by HPLC analysis, with purity levels typically reported as a percentage based on peak area scispace.com. HPLC-MS systems are also employed, combining the separation power of HPLC with the identification capabilities of MS nih.govacs.orgresearchgate.net.

An example of HPLC parameters used for sesquiterpene lactone analysis (illustrative, based on similar compounds):

ParameterValue/DescriptionSource
Columne.g., C18 reversed-phase researchgate.net
Mobile Phasee.g., Acetonitrile-Water gradient researchgate.net
Flow Ratee.g., 1.0 mL/min researchgate.net
Detection Wavelengthe.g., 210 nm or specific λmax nih.govresearchgate.net

Note: Specific HPLC parameters for this compound may vary depending on the research objective and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for the separation and analysis of volatile and semi-volatile organic compounds in complex mixtures. thermofisher.comfilab.fr The technique involves vaporizing a sample and separating its components based on their boiling points and interactions with a stationary phase in a capillary column. thermofisher.comazolifesciences.com The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). thermofisher.comazolifesciences.com GC-MS is particularly valuable for metabolite profiling and identifying unknown compounds through comparison with spectral libraries. azolifesciences.comthermofisher.com

While this compound is a sesquiterpene lactone, a class of compounds that can include volatile members researchgate.net, its volatility for direct GC-MS analysis without derivatization would depend on its specific physical properties. This compound has a predicted boiling point of 438.70 °C at 760.00 mm Hg thegoodscentscompany.com, suggesting it is not highly volatile. However, chemical derivatization can be employed to increase the volatility and thermal stability of less volatile compounds, making them amenable to GC-MS analysis. thermofisher.commdpi.com Common derivatization procedures for GC-MS metabolomics include methoximation and silylation of polar functional groups. thermofisher.commdpi.com

GC-MS has been utilized in the analysis of sesquiterpenes and volatile organic compounds in plant extracts researchgate.netmdpi.com, and could potentially be applied to analyze this compound after appropriate derivatization, or to analyze more volatile co-occurring compounds in this compound-containing plant sources. Studies on plant metabolomics frequently employ GC-MS to identify a wide range of small molecule metabolites, including those that become volatile after derivatization. thermofisher.comnih.gov

Thin-Layer Chromatography (TLC) for Rapid Screening and Fractionation

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation, identification, and monitoring of compounds in a mixture. TLC is often employed for initial screening of samples, monitoring reaction progress, and guiding fractionation during compound isolation. mdpi.com

In the context of this compound research, TLC has been used to monitor fractions obtained during the isolation and purification of sesquiterpenoids from plant sources like Inula britannica. nih.gov This indicates its utility in tracking the presence of this compound or related compounds during chromatographic separation steps. The principle involves applying the sample to a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate and developing the chromatogram using a suitable mobile phase. Compounds separate based on their differential partitioning between the stationary and mobile phases, visualized as spots under UV light or after spraying with a visualizing agent. mdpi.com

TLC can provide a quick assessment of the complexity of an extract and help determine appropriate solvent systems for further purification techniques like column chromatography. mdpi.com While not providing the detailed structural information of mass spectrometry or the quantitative precision of HPLC, TLC remains a valuable tool for rapid qualitative analysis and preparative work in natural product chemistry research involving compounds like this compound. lsu.edu

Hyphenated Techniques in this compound Research

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering enhanced analytical specificity and sensitivity, particularly for complex samples.

LC-MS/MS for Metabolite Profiling and Identification in Complex Biological Matrices (e.g., cell lysates, tissue extracts)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the analysis of polar and non-volatile compounds, making it suitable for analyzing this compound and its potential metabolites in biological matrices. nih.govresearchgate.netmdpi.com LC-MS/MS involves separating compounds by liquid chromatography before they are introduced into a tandem mass spectrometer, which performs multiple stages of mass analysis. This allows for the selective detection and fragmentation of target analytes, providing high specificity and reducing matrix effects. nih.govresearchgate.net

LC-MS/MS is particularly valuable for metabolite profiling and identification in complex biological samples such as cell lysates and tissue extracts, where numerous endogenous compounds can interfere with analysis. nih.govnih.govnih.gov The technique enables the quantification of analytes at low concentrations and provides structural information about metabolites. researchgate.netmdpi.com

While specific studies detailing LC-MS/MS analysis of this compound in biological matrices were not extensively found in the search results, the general applicability of LC-MS/MS for analyzing natural products and their metabolites in such matrices is well-established. nih.govresearchgate.netmdpi.com For example, LC-MS/MS has been used to quantify glucuronide metabolites in biological matrices due to its selectivity and sensitivity. researchgate.netscispace.com The development of LC-MS/MS methods for this compound in biological samples would involve optimizing sample preparation (e.g., extraction techniques like solid phase extraction or liquid-liquid extraction), chromatographic separation conditions, and mass spectrometric parameters (e.g., selection of parent and product ions for multiple reaction monitoring, MRM). nih.govscispace.comsimbecorion.com

GC-MS/MS for Comprehensive Mixture Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), also known as triple quadrupole GC-MS, offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS. thermofisher.com This technique is particularly useful for the analysis of complex mixtures and for trace-level quantification of target compounds. thermofisher.comfilab.fr In GC-MS/MS, compounds separated by GC are subjected to two stages of mass analysis, typically involving fragmentation of a selected parent ion and detection of specific product ions. thermofisher.com This Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode significantly reduces background noise and interference. thermofisher.com

Given that this compound might require derivatization for GC analysis due to its predicted boiling point thermofisher.comthegoodscentscompany.com, GC-MS/MS could be applied to analyze derivatized this compound in complex plant extracts or other matrices where co-eluting compounds might interfere with single-stage MS detection. GC-MS/MS is commonly used for comprehensive mixture analysis in various fields, including environmental monitoring and food safety, where high sensitivity and selectivity are required to detect and quantify target analytes in complex samples. thermofisher.com While direct examples of this compound analysis by GC-MS/MS were not found, the technique's capability for analyzing derivatized semi-volatile compounds in complex matrices makes it a potentially valuable tool for this compound research, particularly for quantitative analysis in challenging samples.

Bioanalytical Method Development for this compound in Non-Clinical Experimental Systems

Bioanalytical method development is a critical process in the study of pharmacokinetics (PK) and toxicokinetics (TK) of a compound in biological systems. raps.orgresearchgate.netnih.gov For this compound research in non-clinical experimental systems (e.g., animal models, cell cultures), robust and reliable bioanalytical methods are essential to accurately quantify the compound and its metabolites in biological matrices such as plasma, serum, urine, tissues, and cell lysates. simbecorion.comraps.orgresearchgate.net

The development of a bioanalytical method for this compound would involve several key steps:

Sample Collection and Processing: Establishing standardized procedures for collecting and processing biological samples to ensure analyte stability.

Sample Preparation: Developing efficient extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation) to isolate this compound from the complex biological matrix while minimizing matrix effects. scispace.comsimbecorion.comnih.gov

Chromatographic Separation: Selecting an appropriate chromatographic method (e.g., HPLC, UPLC) and stationary phase to achieve adequate separation of this compound from endogenous compounds and potential metabolites.

Detection: Choosing a sensitive and selective detection method, typically mass spectrometry (LC-MS or LC-MS/MS), for quantification. raps.orgresearchgate.netnih.gov

Method Validation: Rigorously validating the developed method according to regulatory guidelines (e.g., ICH M10) to demonstrate its accuracy, precision, sensitivity (limit of detection, LOD, and lower limit of quantification, LLOQ), selectivity, linearity, range, recovery, and stability in the specific biological matrix. raps.orgresearchgate.netnih.goveuropa.eu

Bioanalytical methods are crucial for supporting non-clinical studies that assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. simbecorion.comraps.orgnih.gov Accurate quantification of this compound concentrations over time in various biological compartments provides essential data for understanding its pharmacological profile and guiding further research. simbecorion.comraps.org The complexity of biological matrices often necessitates the use of highly selective techniques like LC-MS/MS to ensure accurate and reliable results. simbecorion.comnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5281460
Costunolide10481
Eupatoriopicrin10485
Helenalin441461
Parthenolide64170

Interactive Data Tables (Example - Illustrative based on potential research findings)

Hypothetical this compound Concentration in Plant Extracts (LC-MS Analysis)

Plant SpeciesExtraction MethodLC ColumnMobile PhaseThis compound Concentration (µg/g extract)
Inula species AEthanol RefluxC18 (5 µm, 250x4.6 mm)Acetonitrile:Water (60:40)15.2 ± 1.1
Eupatorium species BMethanol (B129727) MacerationC18 (5 µm, 250x4.6 mm)Methanol:Water (70:30)8.5 ± 0.8
Inula species CSoxhlet (Hexane)C18 (5 µm, 250x4.6 mm)Acetonitrile:Water (55:45)Below Limit of Quantification

Note: This table is illustrative and contains hypothetical data to demonstrate the potential format for presenting research findings.

Future Directions and Emerging Research Avenues for Eupatolide

Exploration of Undiscovered Biological Targets and Novel Pathways of Eupatolide Action

Current research has identified several biological targets and pathways modulated by this compound, particularly in the context of its anti-inflammatory and potential anti-cancer properties. This compound has been shown to suppress the migration and invasion of breast cancer cells, associated with the downregulation of vimentin (B1176767) and upregulation of E-cadherin. nih.govlipidmaps.org It also inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT) by downregulating SMAD3 phosphorylation and transcriptionally repressing ALK5. hmdb.cainvivochem.com Beyond this canonical pathway, this compound treatment has also been observed to inhibit the non-canonical ERK and AKT signaling pathways. hmdb.cainvivochem.com Furthermore, this compound exerts anti-inflammatory effects by inhibiting NF-kappaB activation and the production of nitric oxide and TNF-alpha. lipidmaps.orghmdb.ca It may also augment TRAIL-induced apoptosis by downregulating c-FLIP expression through the inhibition of AKT phosphorylation.

Despite these findings, the complete spectrum of this compound's biological targets and the intricate network of pathways it influences are likely more extensive. Future research should employ unbiased approaches, such as activity-based protein profiling and thermal proteome profiling, to identify novel protein interactions. Exploring this compound's effects on other cellular processes beyond inflammation, migration, and apoptosis, such as autophagy, ferroptosis, and immunomodulation in different cell types and disease models, could reveal new therapeutic potentials. Investigating how this compound interacts with membrane receptors, ion channels, or nuclear receptors could also uncover previously unknown mechanisms of action. Furthermore, understanding the potential interplay between the identified pathways and the discovery of novel ones will be crucial for a holistic view of this compound's bioactivity.

Development of Novel Synthetic Routes and Analog Libraries for Enhanced Research Tools

The study of this compound's biological activities and the optimization of its properties for potential applications are currently limited by the availability of the compound, which is primarily sourced through extraction from plants like Inula britannica and Helianthus annuus. nih.govlipidmaps.orghmdb.cainvivochem.comresearchgate.net While the biosynthesis of this compound in plants, involving enzymes like Helianthus annuus this compound synthase (HaES, CYP71DD6) that converts 8β-hydroxy-germacrene A acid to this compound, has been elucidated researchgate.netnih.govnih.gov, the development of efficient and scalable total synthetic routes remains a significant challenge. The complex germacrane (B1241064) skeleton with its characteristic lactone ring and multiple functional groups presents considerable synthetic hurdles, similar to those encountered in the synthesis of other sesquiterpene lactones like deoxyelephantopin. acs.org

Developing novel and cost-effective synthetic methodologies for this compound is essential to provide sufficient quantities for extensive research. Beyond total synthesis, the creation of this compound analog libraries through semi-synthesis or targeted structural modifications is a critical future direction. These libraries, with systematic variations in specific functional groups or the lactone ring structure, would serve as invaluable tools for structure-activity relationship (SAR) studies. By analyzing how structural changes impact biological activity, researchers can identify key pharmacophores and potentially design analogs with enhanced potency, selectivity, or altered pharmacokinetic properties. Such analog libraries could also help in deconvoluting the specific targets and pathways responsible for different observed biological effects.

Application of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) in this compound Studies

The advent of high-throughput omics technologies, including transcriptomics, proteomics, and metabolomics, offers powerful tools for comprehensively understanding the biological impact of a compound. While these technologies are increasingly applied in biological research to study gene expression, protein profiles, and metabolic changes uni.luuni.luuni.lumdpi.comnih.gov, their integrated application specifically to this compound research is an emerging area.

Future studies should leverage these omics approaches to gain a deeper understanding of this compound's effects at a systems level. Transcriptomics can reveal how this compound alters gene expression profiles, providing insights into the regulatory networks it influences. Proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interactions upon this compound treatment, offering a direct view of the molecular machinery affected. Metabolomics can capture the global metabolic response to this compound, highlighting altered metabolic pathways and potential biomarkers of its activity. uni.luuni.lu

Integrating data from these different omics layers can provide a more holistic and mechanistic understanding of this compound's actions. For instance, correlating changes in transcript levels with corresponding protein abundance and downstream metabolite alterations can help pinpoint key regulatory nodes and functional consequences of this compound exposure. uni.lunih.gov While transcriptomic investigations have been used in studies related to sesquiterpene lactone biosynthesis in other plants uni.lu, dedicated integrated omics studies on the biological effects of this compound are needed to fully elucidate its complex molecular mechanisms and identify potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming various scientific disciplines, including drug discovery and chemical research. nih.govfrontiersin.orgthegoodscentscompany.commdpi-res.com While specific applications of AI and ML directly to this compound research are not widely reported in the current literature, this represents a promising future direction.

AI and ML algorithms can be employed to analyze complex biological datasets generated from high-throughput screening or omics studies, helping to identify patterns and predict this compound's activity against novel targets or its effects on specific pathways. Machine learning models can be trained on existing data of this compound and related compounds to predict their properties, such as solubility, bioavailability, and potential toxicity, aiding in the selection of promising analogs for further investigation.

Environmental and Ecological Roles of this compound in Plant-Insect Interactions and Chemical Ecology

Sesquiterpene lactones are a well-established class of plant secondary metabolites known for their significant roles in chemical ecology, particularly in mediating interactions between plants and insects. nih.govmdpi.comnih.govnih.gov They often act as defense compounds, deterring herbivores due to their bitterness or toxicity. mdpi.comguidetopharmacology.org this compound, being a sesquiterpene lactone found in plants like Inula britannica and Helianthus annuus nih.govlipidmaps.orghmdb.cainvivochem.comresearchgate.netnih.govnih.govguidetopharmacology.org, is likely involved in these ecological interactions.

Research on sesquiterpene lactones in sunflowers, for instance, has shown their importance in interactions with pathogens, weeds, and insects, and their ability to reduce the larval mass of the sunflower moth. guidetopharmacology.org This suggests that this compound, as a component of the sesquiterpene lactone profile in these plants, may contribute to their defense mechanisms against herbivores.

Future research should focus specifically on elucidating the precise environmental and ecological roles of this compound. This could involve studying its concentration and distribution in different plant tissues and at various developmental stages, and assessing its deterrent or toxic effects on specific insect species. Investigating how environmental factors influence this compound production in plants and how these variations impact plant-insect interactions would provide valuable ecological insights. Understanding these roles could also have implications for agriculture, potentially leading to the development of pest-resistant crops or natural pesticides based on this compound or its derivatives. The field of chemical ecology provides a strong framework for these investigations. nih.govmdpi.comnih.govnih.gov

Biotechnological Production of this compound and its Precursors in Engineered Systems

Given the potential biological activities of this compound, developing sustainable and scalable methods for its production is crucial. While extraction from natural plant sources is currently the primary method, the yield can be low and dependent on agricultural factors. The identification of the biosynthetic pathway of this compound in Helianthus annuus, including the key enzyme HaES (CYP71DD6) that catalyzes the conversion of 8β-hydroxy-GAA to this compound researchgate.netnih.govnih.gov, opens up possibilities for biotechnological production.

Future research should focus on engineering microbial or plant systems for the heterologous production of this compound and its precursors. This involves identifying and cloning the genes encoding the enzymes in the biosynthetic pathway, such as germacrene A synthase, germacrene A hydroxylase (like HaG8H, CYP71BL1), and this compound synthase (HaES, CYP71DD6) researchgate.netnih.govnih.gov, and introducing them into suitable host organisms like Escherichia coli, yeast, or fast-growing plants.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.